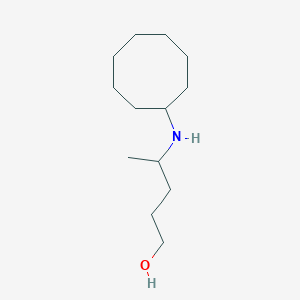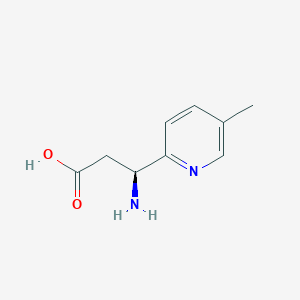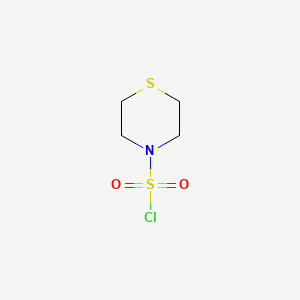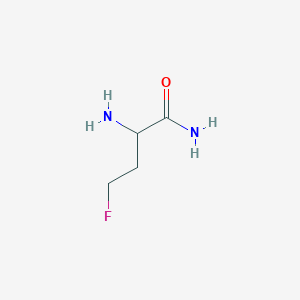
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13FO2. It is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a butanone chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-hydroxy-5-methylbenzaldehyde and butanone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Procedure: The aldehyde group of 4-fluoro-2-hydroxy-5-methylbenzaldehyde undergoes a condensation reaction with butanone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)butanoic acid.
Reduction: Formation of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluoro-2-hydroxyphenyl)butan-1-one: Lacks the methyl group, resulting in different chemical properties.
1-(4-Fluoro-2-methylphenyl)butan-1-one: Lacks the hydroxy group, affecting its reactivity and biological activity.
1-(4-Hydroxy-2-methylphenyl)butan-1-one: Lacks the fluoro group, leading to variations in its chemical behavior.
Uniqueness
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one is unique due to the presence of all three functional groups (fluoro, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
1-(4-fluoro-2-hydroxy-5-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13FO2/c1-3-4-10(13)8-5-7(2)9(12)6-11(8)14/h5-6,14H,3-4H2,1-2H3 |
Clave InChI |
UUBSLNYLAVCAHP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C=C(C(=C1)C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)

![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
![4-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13310822.png)



![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13310835.png)
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)




